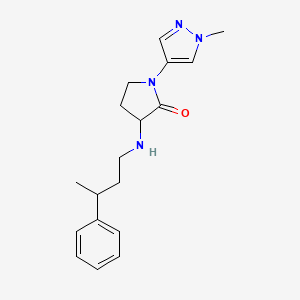
1-(1-Methylpyrazol-4-yl)-3-(3-phenylbutylamino)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Methylpyrazol-4-yl)-3-(3-phenylbutylamino)pyrrolidin-2-one, also known as MPDPV, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. It is a designer drug that has been used recreationally as a stimulant and has been associated with several adverse effects. However, the compound has also shown potential in scientific research applications due to its unique properties.
Mecanismo De Acción
1-(1-Methylpyrazol-4-yl)-3-(3-phenylbutylamino)pyrrolidin-2-one acts by inhibiting the reuptake of dopamine, a neurotransmitter that is involved in the regulation of mood, motivation, and reward. This leads to an increase in dopamine levels in the brain, which can result in feelings of euphoria and increased energy levels.
Biochemical and Physiological Effects:
The use of this compound has been associated with several physiological and biochemical effects. These include increased heart rate and blood pressure, hyperthermia, and the release of stress hormones such as cortisol. In addition, the compound has been shown to cause neurotoxicity in animal studies, which may have implications for its use in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(1-Methylpyrazol-4-yl)-3-(3-phenylbutylamino)pyrrolidin-2-one in scientific research is its potency as a dopamine reuptake inhibitor, which can allow for the study of the effects of dopamine on behavior and cognition. However, the compound's potential for neurotoxicity and adverse effects on the cardiovascular system must be taken into account when designing experiments.
Direcciones Futuras
There are several potential future directions for research involving 1-(1-Methylpyrazol-4-yl)-3-(3-phenylbutylamino)pyrrolidin-2-one. These include investigating its potential as a treatment for ADHD and depression, as well as studying its effects on the brain and behavior. In addition, further research is needed to better understand the compound's mechanisms of action and potential for adverse effects.
Métodos De Síntesis
1-(1-Methylpyrazol-4-yl)-3-(3-phenylbutylamino)pyrrolidin-2-one can be synthesized through a multi-step process that involves the reaction of 4-methylpyrazole with 3-phenylbutylamine, followed by the addition of pyrrolidine-2-one. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
1-(1-Methylpyrazol-4-yl)-3-(3-phenylbutylamino)pyrrolidin-2-one has been used in scientific research to study its effects on the central nervous system. It has been shown to act as a potent dopamine reuptake inhibitor, similar to other stimulants such as cocaine and amphetamines. This property has led to investigations into its potential use as a treatment for disorders such as attention deficit hyperactivity disorder (ADHD) and depression.
Propiedades
IUPAC Name |
1-(1-methylpyrazol-4-yl)-3-(3-phenylbutylamino)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-14(15-6-4-3-5-7-15)8-10-19-17-9-11-22(18(17)23)16-12-20-21(2)13-16/h3-7,12-14,17,19H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSBTXMAAGUZII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC1CCN(C1=O)C2=CN(N=C2)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(6-cyanopyridin-3-yl)piperidin-3-yl]butanamide](/img/structure/B7639085.png)


![3-[2-(dimethylsulfamoylamino)-1-thiophen-2-ylethyl]-1H-indole](/img/structure/B7639116.png)
![N-[1-(azepane-1-carbonyl)cyclopentyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7639127.png)
![5-[[1-(2,3-Dimethylphenyl)imidazol-2-yl]sulfonylmethyl]-1-methyl-1,2,4-triazole](/img/structure/B7639139.png)
![N-[3-(cyclopropylamino)-3-oxopropyl]-N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7639144.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-N-methyl-2-(3-methylphenyl)acetamide;hydrochloride](/img/structure/B7639145.png)

![N-[4-(4-methoxyphenyl)oxan-4-yl]cyclobutanecarboxamide](/img/structure/B7639172.png)
![[4-(3-Aminopropoxy)piperidin-1-yl]-(2,3,4-trifluorophenyl)methanone;hydrochloride](/img/structure/B7639175.png)

![1-[2-[3-(3,5-Dimethoxyphenyl)pyrrolidin-1-yl]ethyl]piperidine](/img/structure/B7639187.png)
![N-[[3-[2-(cyclopropylamino)-2-oxoethoxy]phenyl]methyl]cycloheptanecarboxamide](/img/structure/B7639194.png)